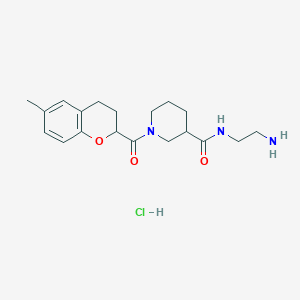

![molecular formula C21H26N2O4S2 B2976643 1-[(3,4-Dimethylphenyl)sulfonyl]-5-[(cyclopentylamino)sulfonyl]indoline CAS No. 919211-02-2](/img/structure/B2976643.png)

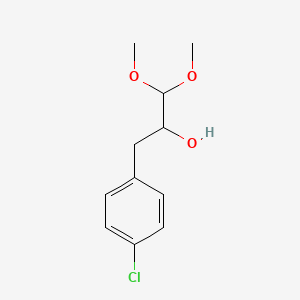

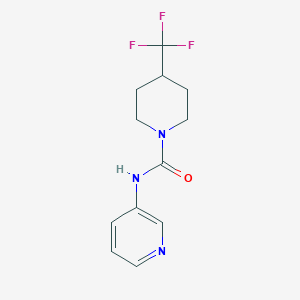

1-[(3,4-Dimethylphenyl)sulfonyl]-5-[(cyclopentylamino)sulfonyl]indoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-[(3,4-Dimethylphenyl)sulfonyl]-5-[(cyclopentylamino)sulfonyl]indoline, also known as DCPIB, is a small molecule inhibitor that has been widely used in scientific research. DCPIB is a potent blocker of volume-regulated anion channels (VRACs), which are ion channels that play a crucial role in cell volume regulation.

Applications De Recherche Scientifique

Synthesis and Chemical Properties

Synthesis of Indole Derivatives

Indole derivatives, which include structures related to "1-[(3,4-Dimethylphenyl)sulfonyl]-5-[(cyclopentylamino)sulfonyl]indoline," have significant biological activity. The synthesis of new derivatives by reacting N-(4-oxocyclohexa-2,5-dien-1-ylidene)arylsulfon(amoyl)amides with 2,3-dimethylindole has been explored. These derivatives exhibit potential as biologically active compounds, with activities like enzyme inhibition and treatment of phobic disorders (Avdeenko, Konovalova, & Yakymenko, 2020).

Aggregation Behavior of Indocyanine Dyes

The study of the aggregation behavior of Indocyanine Cy5 dyes, which share structural similarities with the compound of interest, reveals insights into the transition from strong to weak molecular coupling. This behavior is crucial for applications in imaging and sensor design (Berlepsch & Böttcher, 2015).

Potential Biological Applications

Cytotoxic Activity Against Cancer Cell Lines

Compounds with structures similar to "this compound" have been synthesized and tested for cytotoxic activity against human cancer cell lines. Sulfonyl substituents like 5-O-methylsulfonyl and 5-O-aminosulfonyl showed activity comparable to doxorubicin (Choi & Ma, 2010).

Indolyl Aryl Sulfones as NNRTIs

Indolyl aryl sulfones (IASs), which are structurally related to the compound of interest, have been developed as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) with activity against wild-type HIV-1 and drug-resistant mutants (Silvestri & Artico, 2005).

Water-Soluble Near-Infrared Dye for Cancer Detection

A novel water-soluble near-infrared dye developed for optical imaging demonstrates the potential for cancer detection, highlighting the versatility of indoline derivatives in biomedical applications (Pham, Medarova, & Moore, 2005).

Propriétés

IUPAC Name |

N-cyclopentyl-1-(3,4-dimethylphenyl)sulfonyl-2,3-dihydroindole-5-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O4S2/c1-15-7-8-20(13-16(15)2)29(26,27)23-12-11-17-14-19(9-10-21(17)23)28(24,25)22-18-5-3-4-6-18/h7-10,13-14,18,22H,3-6,11-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAAHZDKTVYODDT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)N2CCC3=C2C=CC(=C3)S(=O)(=O)NC4CCCC4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-1-[2-(2-methylcyclopropyl)cyclopropyl]ethanone](/img/structure/B2976567.png)

![1-[2-Oxo-2-[(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)amino]acetyl]piperidine-4-carboxamide](/img/structure/B2976571.png)

![N-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-2-pyrazol-1-ylacetamide](/img/structure/B2976582.png)